molecular formula C9H10BrNO2 B13652755 Methyl 2-amino-4-bromo-6-methylbenzoate

Methyl 2-amino-4-bromo-6-methylbenzoate

Cat. No.: B13652755
M. Wt: 244.08 g/mol
InChI Key: CBAOMJIFYQHHIM-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-bromo-6-methylbenzoate is an organic compound with the molecular formula C9H10BrNO2. It is a derivative of benzoic acid and features a bromine atom, an amino group, and a methyl ester group on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-4-bromo-6-methylbenzoate typically involves the bromination of methyl 2-amino-6-methylbenzoate. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps to ensure the purity and yield of the final product, such as recrystallization and chromatography techniques .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 2-amino-4-bromo-6-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-bromo-6-methylbenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and amino group play crucial roles in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Uniqueness: Methyl 2-amino-4-bromo-6-methylbenzoate is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions in chemical and biological systems. This unique structure allows for specific applications that may not be achievable with similar compounds .

Properties

Molecular Formula

C9H10BrNO2

Molecular Weight

244.08 g/mol

IUPAC Name

methyl 2-amino-4-bromo-6-methylbenzoate

InChI

InChI=1S/C9H10BrNO2/c1-5-3-6(10)4-7(11)8(5)9(12)13-2/h3-4H,11H2,1-2H3

InChI Key

CBAOMJIFYQHHIM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C(=O)OC)N)Br

Origin of Product

United States

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